B1193073 LY2780301

LY2780301

Cat. No. B1193073
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY2780301 is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor LY2780301 binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway, thereby leading to inhibition of cell proliferation and the induction of apoptosis in tumor cells. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.

Scientific Research Applications

1. Cancer Treatment Research

LY2780301, a dual p70 S6 kinase and Akt inhibitor, has been explored for its potential in treating advanced or metastatic cancer. Studies have investigated its safety, pharmacokinetics, pharmacodynamics, and antitumor activity, often in combination with other chemotherapy agents like gemcitabine. For instance, a Phase I study focused on determining the recommended phase II dose of LY2780301 as a single agent in patients with advanced cancer. This study also included safety, pharmacokinetic and pharmacodynamic analyses, and co-clinical analyses in Avatar models. Another study explored LY2780301's safety and antitumor activity when combined with gemcitabine in patients with advanced/metastatic solid tumors, especially those harboring molecular alterations of the PI3K/AKT/mTOR pathway (Azaro et al., 2015); (Angevin et al., 2017).

2. Pharmacokinetic Studies

Research on LY2780301 has also delved into its pharmacokinetics, particularly in the context of drug-drug interactions. For example, a study investigated the potential pharmacokinetic drug-drug interaction related to the combination of LY2780301 and Paclitaxel in women with HER2- locally advanced or metastatic breast cancer. This research is crucial for understanding how LY2780301 interacts with other drugs and its implications for treatment regimens (Rezai et al., 2016).

3. Further Clinical Research

Additional studies have reported on the safety, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity of LY2780301 in patients with refractory solid tumors. These studies are integral in establishing the foundational knowledge required for further development and potential clinical use of LY2780301 (Calvo et al., 2012).

properties

Product Name

LY2780301

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LY2780301;  LY-2780301;  LY 2780301

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.